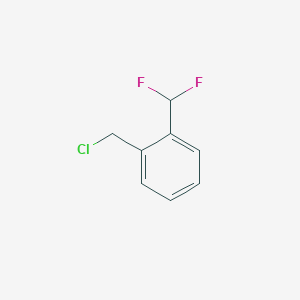

1-(Chloromethyl)-2-(difluoromethyl)benzene

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical research. The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. The C-F bond is the strongest single bond in organic chemistry, lending exceptional thermal and metabolic stability to fluorinated compounds. mdpi.com

The unique properties imparted by fluorine include:

Enhanced Lipophilicity: Fluorine can increase a molecule's ability to dissolve in fats and lipids, which can improve its absorption and transport across biological membranes. mdpi.com

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug candidate. mdpi.com

Modified Acidity/Basicity: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, affecting how a molecule interacts with its biological target. nih.gov

These attributes have made organofluorine compounds indispensable in various sectors. In the pharmaceutical industry, it is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms. sigmaaldrich.com Prominent examples include blockbuster drugs like Lipitor® and Prozac®. sigmaaldrich.com Similarly, in agrochemicals, fluorinated compounds are crucial for creating potent and stable herbicides and pesticides. sigmaaldrich.com The difluoromethyl (CF₂H) group, in particular, has gained significant attention as it can act as a hydrogen bond donor and a metabolically stable bioisostere for common functional groups like alcohols and thiols, making it highly valuable in drug design. nih.govnih.gov

Overview of Halomethylated Benzene (B151609) Derivatives in Synthetic Chemistry

Halomethylated benzene derivatives are aromatic compounds featuring a benzene ring substituted with a methyl group in which one or more hydrogen atoms have been replaced by halogens (e.g., chlorine, bromine). These compounds, such as benzyl (B1604629) chloride, are fundamental building blocks in synthetic organic chemistry. nih.gov

Their utility stems from the reactivity of the halomethyl group. The carbon-halogen bond in the benzylic position is susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the facile introduction of a wide variety of functional groups. nih.gov This makes halomethylated arenes versatile intermediates for constructing more complex molecular architectures.

A primary method for synthesizing these compounds is the chloromethylation of aromatic rings. This electrophilic aromatic substitution reaction introduces a chloromethyl (-CH₂Cl) group onto the benzene ring, typically using reagents like formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. youtube.comfluorine1.ru This process opens a gateway to a multitude of further chemical transformations, enabling the synthesis of derivatives containing methyl, hydroxymethyl, and formyl groups. fluorine1.ru

Contextual Positioning of 1-(Chloromethyl)-2-(difluoromethyl)benzene within Advanced Synthetic Intermediates

This compound emerges as a highly specialized and advanced synthetic intermediate by combining the distinct chemical functionalities of both organofluorine compounds and halomethylated arenes.

The chloromethyl group serves as the reactive handle for synthetic transformations. It provides a site for nucleophilic attack, allowing chemists to readily attach the difluoromethylated benzene scaffold to other molecules. This reactivity is central to its function as a building block. nih.govlibretexts.org

The difluoromethyl group acts as a critical modulator of molecular properties. Its presence on the benzene ring confers the beneficial effects associated with fluorination, such as increased metabolic stability and altered lipophilicity. nih.govresearchgate.net The CF₂H group can significantly influence the pharmacokinetic and pharmacodynamic profiles of a final target molecule, such as a drug candidate. nih.gov

This dual-functionality positions this compound as a valuable precursor for creating complex, high-value molecules, particularly in the fields of medicinal chemistry and agrochemistry. It allows for the strategic incorporation of a difluoromethylated aromatic ring, a motif of growing importance for enhancing the efficacy and properties of bioactive compounds. nih.govnih.gov The synthesis of such bifunctional building blocks is a key strategy that enables the efficient construction of novel chemical entities with tailored properties. sigmaaldrich.comnih.gov

Physicochemical Data for Related Compounds

| Property | 1-(Chloromethyl)-4-(difluoromethoxy)benzene chemicalbook.comsigmaaldrich.com | (Chlorodifluoromethyl)benzene | 1-(Dichloromethyl)-2-(trifluoromethyl)benzene nih.gov |

| Molecular Formula | C₈H₇ClF₂O | C₇H₅ClF₂ | C₈H₅Cl₂F₃ |

| Molecular Weight | 192.59 g/mol | 162.56 g/mol | 229.02 g/mol |

| Physical Form | Liquid | Liquid | - |

| Boiling Point | 224.9±35.0 °C (Predicted) | - | - |

| Density | 1.263±0.06 g/cm³ (Predicted) | 1.233 g/mL at 25 °C | - |

| Refractive Index | - | n20/D 1.464 | - |

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClF2 |

|---|---|

Molecular Weight |

176.59 g/mol |

IUPAC Name |

1-(chloromethyl)-2-(difluoromethyl)benzene |

InChI |

InChI=1S/C8H7ClF2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,8H,5H2 |

InChI Key |

OITOLOMYRLKVEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloromethyl 2 Difluoromethyl Benzene

Precursor Synthesis and Derivatization Strategies

The construction of the target molecule necessitates a logical sequence of reactions starting from appropriately substituted benzene (B151609) derivatives. The choice of starting material and the order of functional group introduction are critical to achieving a successful and efficient synthesis.

The synthesis generally commences with a 1,2-disubstituted benzene ring that contains functionalities amenable to conversion into the desired difluoromethyl and chloromethyl groups. A common strategy involves starting with a precursor like 2-methylbenzaldehyde (B42018) or 2-methylbenzoic acid. These molecules provide a carbon framework that can be elaborated. For instance, the methyl group can be halogenated to form the chloromethyl group, while the aldehyde or carboxylic acid can be converted into the difluoromethyl group.

Another approach is to start with a simple ortho-disubstituted material like o-xylene (B151617) (1,2-dimethylbenzene) and perform sequential transformations. However, controlling the selectivity of reactions on two identical methyl groups can be challenging. Alternatively, a process for preparing ortho-substituted fluoro- or alkylbenzenes can involve treatment with a disilicon intermediate, functionalization, and subsequent desilylation to yield the desired ortho-substituted product. google.com

The selection of the starting material is dictated by the planned sequence for introducing the final functional groups. Key considerations include the directing effects of the existing substituents on subsequent electrophilic or nucleophilic reactions and the chemical compatibility of the functional groups throughout the synthetic route.

The difluoromethyl group is a key functional moiety, often considered a lipophilic bioisostere of hydroxyl or thiol groups. nih.govwiley-vch.de Its introduction onto the benzene ring can be accomplished through either direct or indirect methods.

Direct difluoromethylation involves the direct introduction of a -CF2H group onto the aromatic ring via C-H bond functionalization. These methods have gained significant attention as they can shorten synthetic sequences.

Radical Difluoromethylation: This is a prominent strategy that utilizes reagents capable of generating a difluoromethyl radical (•CF2H). researchgate.net A common reagent for this purpose is zinc difluoromethanesulfinate, Zn(SO2CF2H)2, often referred to as DFMS. nih.govacs.org This reagent, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), can effectively difluoromethylate heteroaromatic compounds. nih.gov Photoredox catalysis offers a milder alternative, using light to generate the radical species from sources like sodium difluoromethanesulfonate under an oxygen atmosphere. nih.govacs.org These radical-based methods are particularly effective for heteroaromatics and can be applied to benzene derivatives. researchgate.netrsc.org

Metal-Mediated/Catalyzed Difluoromethylation: Transition metals, particularly copper and palladium, are widely used to catalyze the formation of C-CF2H bonds. wiley-vch.dersc.org These reactions typically involve the cross-coupling of an aryl halide (e.g., aryl iodide) with a difluoromethyl source. wiley-vch.de For example, copper-mediated protocols can utilize reagents like TMSCF2H (difluoromethyltrimethylsilane) to couple with aryl iodides or arenediazonium salts. wiley-vch.de Palladium-catalyzed reactions often employ zinc-based difluoromethylating agents in conjunction with specialized phosphine (B1218219) ligands. wiley-vch.de

| Method | Reagent/Catalyst System | Substrate Example | Key Features |

| Radical (Minisci-type) | Zn(SO2CF2H)2 (DFMS) / Oxidant (e.g., TBHP) | Heteroarenes | Good for electron-deficient systems; avoids pre-functionalization. nih.gov |

| Photoredox Catalysis | NaSO2CF2H / Photocatalyst / O2 | Heterocycles | Mild, metal-free conditions; uses oxygen as a green oxidant. nih.gov |

| Copper-Mediated Coupling | CuI / TMSCF2H | Aryl Iodides | Effective for nucleophilic difluoromethylation of aryl halides. wiley-vch.de |

| Palladium-Catalyzed | Pd catalyst / Ligand / (TMEDA)2Zn(CF2H)2 | (Hetero)aryl halides | Broad substrate scope, including electron-rich and electron-deficient arenes. wiley-vch.de |

Indirect methods involve the conversion of an existing functional group on the aromatic ring into a difluoromethyl group. This is a more traditional and often highly reliable approach.

Deoxyfluorination of Aldehydes: The most common indirect method is the deoxyfluorination of an aromatic aldehyde. wiley-vch.de Starting with a precursor like 2-methylbenzaldehyde, the formyl group (-CHO) can be converted to the difluoromethyl group (-CF2H) using a specialized fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a classic reagent for this transformation, though its use has limitations due to modest functional group tolerance. wiley-vch.de More modern and safer alternatives have since been developed.

Fluorination of Thioesters or Dithioacetals: Another pathway involves the conversion of a carboxylic acid to a thioester or an aldehyde to a dithioacetal. These sulfur-containing intermediates can then be fluorinated using reagents like N-iodosuccinimide (NIS) in the presence of a fluoride (B91410) source, or directly with reagents like bromine trifluoride.

Halogen Exchange (HALEX) Reactions: This method starts with a di- or trichloromethyl group and replaces the chlorine atoms with fluorine. For instance, a compound like 1-(trichloromethyl)-2-methylbenzene could be selectively fluorinated to 1-(difluoromethyl)-2-methylbenzene (B3039618) using reagents such as antimony trifluoride (SbF3), often with a catalytic amount of antimony pentachloride (SbCl5). beilstein-journals.org

| Precursor Group | Reagent(s) | Product Group | Notes |

| Aldehyde (-CHO) | Diethylaminosulfur trifluoride (DAST) | Difluoromethyl (-CF2H) | A common but hazardous method. wiley-vch.de |

| Trichloromethyl (-CCl3) | SbF3 / SbCl5 (catalyst) or anhydrous HF | Difluoromethyl (-CF2H) | Halogen exchange reaction; selectivity can be controlled by conditions. beilstein-journals.orgresearchgate.net |

| Dithioacetal | BrF3 or NIS / Fluoride Source | Difluoromethyl (-CF2H) | Provides an alternative to direct aldehyde fluorination. |

The final key step is the introduction of the chloromethyl group (-CH2Cl). This is typically achieved through electrophilic substitution on the difluoromethyl-substituted benzene ring.

Chloromethylation is a classic reaction in organic synthesis for introducing the chloromethyl group onto an aromatic ring. google.com

Blanc Chloromethylation: This is the most common method, involving the reaction of the aromatic substrate with formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl2). fluorine1.ruwikipedia.org For deactivated aromatic rings, such as those containing the electron-withdrawing difluoromethyl group, more forcing conditions or different reagents may be necessary. fluorine1.rudur.ac.uk For example, using pre-prepared bis(chloromethyl) ether or a mixture of paraformaldehyde with chlorosulfonic and sulfuric acids can be effective for deactivated systems. fluorine1.rugoogle.com Care must be taken as the reaction can produce carcinogenic bis(chloromethyl) ether as a byproduct. wikipedia.org

Chlorination of a Methyl Group: If the synthetic strategy starts from a precursor like 2-(difluoromethyl)toluene, the chloromethyl group can be installed by radical chlorination of the methyl group. This is typically done using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) with a radical initiator. However, this method can suffer from a lack of selectivity, potentially leading to di- and trichlorinated byproducts.

Conversion from a Hydroxymethyl Group: A hydroxymethyl (-CH2OH) group can be readily converted to a chloromethyl group using reagents like thionyl chloride (SOCl2) or concentrated HCl. researchgate.netprepchem.com This requires the initial synthesis of 2-(difluoromethyl)benzyl alcohol, for example, by reduction of the corresponding aldehyde or carboxylic acid derivative.

| Reaction Type | Reagents | Substrate | Catalyst/Conditions |

| Blanc Chloromethylation | Formaldehyde (or paraformaldehyde), HCl | Aromatic Ring (e.g., difluoromethylbenzene) | Lewis Acid (e.g., ZnCl2, AlCl3). fluorine1.ruwikipedia.orggoogle.com |

| Modified Chloromethylation | Bis(chloromethyl) ether or Paraformaldehyde/Chlorosulfonic acid | Deactivated Aromatic Ring | H2SO4; for less reactive substrates. fluorine1.rugoogle.com |

| Conversion of Alcohol | Thionyl Chloride (SOCl2) or Concentrated HCl | Benzyl (B1604629) Alcohol | Often performed in an inert solvent. researchgate.netprepchem.com |

Strategies for Chloromethyl Group Installation

Functional Group Interconversion Approaches

Functional group interconversion (FGI) represents a direct and efficient strategy for the synthesis of 1-(Chloromethyl)-2-(difluoromethyl)benzene, primarily by modifying a pre-existing functional group on the 2-(difluoromethyl)benzene scaffold. solubilityofthings.comic.ac.uk The most prominent FGI pathway involves the conversion of a hydroxymethyl group to the target chloromethyl group.

This approach begins with the precursor molecule (2-(difluoromethyl)phenyl)methanol (B1428754). The conversion of the primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. vanderbilt.edu This is typically achieved using standard chlorinating agents that replace the hydroxyl (-OH) group with a chlorine (-Cl) atom. Common reagents for this purpose include thionyl chloride (SOCl₂) and phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). researchgate.net The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Table 1: Reagents for FGI Conversion of Alcohol to Chloride Click on a reagent to learn more about its typical reaction conditions.

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Often used with a tertiary amine base (e.g., pyridine) in an aprotic solvent (e.g., CH₂Cl₂) at 0 °C to room temperature. | SO₂, HCl |

| Phosphorus Trichloride (PCl₃) | Typically requires heating in an inert solvent. | H₃PO₃ |

| Phosphorus Pentachloride (PCl₅) | Reaction is often vigorous and may not require solvent. | POCl₃, HCl |

The precursor, (2-(difluoromethyl)phenyl)methanol, can be synthesized via the reduction of 2-(difluoromethyl)benzaldehyde (B1395626) using common reducing agents like sodium borohydride (B1222165) (NaBH₄). solubilityofthings.com

Multi-Step Synthetic Sequences and Optimized Pathways for this compound

Multi-step syntheses are essential for constructing the target molecule from simpler, commercially available starting materials. lumenlearning.com The strategic ordering of reactions is crucial to ensure correct regiochemistry and high yields.

A common and logical multi-step approach involves the direct chloromethylation of difluoromethylbenzene. This electrophilic aromatic substitution introduces the chloromethyl group onto the benzene ring. The key challenge in this strategy is controlling the position of the incoming group. The difluoromethyl group is moderately deactivating and meta-directing, which makes achieving high yields of the ortho-substituted product challenging.

However, specialized conditions can favor the desired isomer. A scalable two-step process developed for a similar compound, 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene, provides a viable template. researchgate.net This process involves a direct regioselective chloromethylation reaction. researchgate.net Such reactions often employ a combination of a formaldehyde source (like trioxane (B8601419) or paraformaldehyde) and a chlorine source (like thionyl chloride, chlorosulfonic acid, or concentrated HCl) in the presence of a strong acid catalyst. researchgate.netfluorine1.ru

Table 2: Sequential Synthesis via Chloromethylation Explore the different stages of this synthetic pathway.

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Preparation of Substrate | Various | Synthesis of difluoromethylbenzene from a suitable precursor. |

| 2 | Chloromethylation | Trioxane/SOCl₂ in H₂SO₄ or Bis(chloromethyl) ether with a Lewis acid | Introduction of the -CH₂Cl group onto the aromatic ring. researchgate.netfluorine1.ru |

| 3 | Purification | Chromatography/Distillation | Isolation of the desired this compound isomer. |

Another sequential strategy involves starting with 2-methyl-1-(difluoromethyl)benzene and performing a selective benzylic chlorination on the methyl group. This can be achieved using radical chlorination conditions, for instance, with N-chlorosuccinimide (NCS) and a radical initiator like AIBN, or under UV irradiation.

To improve process efficiency and reduce waste, one-pot or telescoped reaction sequences are highly desirable. In the context of synthesizing this compound, a one-pot approach could involve the in situ generation of the chloromethylating agent in the presence of the difluoromethylbenzene substrate. For example, a mixture of paraformaldehyde, a chloride source like lithium chloride, and a Lewis acid could be used to perform the chloromethylation directly, avoiding the pre-synthesis and handling of potent reagents like bis(chloromethyl) ether. While specific one-pot syntheses for this exact molecule are not widely documented, the principles are well-established in organic synthesis for related aromatic compounds.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers milder reaction conditions, improved selectivity, and greater sustainability compared to stoichiometric methods. Both metal-based and organic catalysts can be applied to the synthesis of the target compound.

Transition metals play a crucial role in modern organic synthesis, facilitating reactions that are otherwise difficult to achieve. nih.gov For the synthesis of this compound, metal catalysis can be employed in several key steps.

One potential application is in the formation of the difluoromethylbenzene core. Copper- or palladium-catalyzed cross-coupling reactions are established methods for installing fluorinated groups onto aromatic rings. cas.cnmit.edu For instance, a palladium-catalyzed reaction could couple an aryl boronic acid with a difluoromethyl source. cas.cn

Furthermore, iron(III) chloride has been successfully used as a catalyst in aryl-alkyl cross-coupling reactions to produce precursors for similar molecules, demonstrating the utility of inexpensive and abundant metals in this chemistry. researchgate.net Copper-mediated reactions have also been developed for the conversion of trifluoromethyl groups to difluoromethyl groups, which could be integrated into a synthetic pathway. researchgate.net

Table 3: Potential Metal-Mediated Reactions Discover how different metals can catalyze key synthetic steps.

| Metal Catalyst | Reaction Type | Application in Synthesis |

|---|---|---|

| Palladium Complexes | Cross-Coupling | Formation of the C-CF₂H bond on the aromatic ring. |

| Copper Salts (e.g., CuI, CuCl) | Oxidative Coupling / Protodefluorination | Introduction of the CF₂H group or modification of a CF₃ group. cas.cnresearchgate.net |

| Iron(III) Chloride (FeCl₃) | Friedel-Crafts / Cross-Coupling | Aryl-alkyl coupling to build the benzene scaffold or catalysis of chloromethylation. researchgate.net |

Organocatalysis, which uses small organic molecules to accelerate reactions, provides a metal-free alternative for synthesis. While specific organocatalytic methods for this compound are not extensively reported, established principles can be applied. For example, a Brønsted acid organocatalyst could be used to activate a formaldehyde source in a chloromethylation reaction, promoting the formation of the electrophile under milder conditions than those requiring strong mineral acids.

Hypervalent iodine compounds, acting as organocatalysts, have been employed in the enantioselective synthesis of difluorinated alkyl bromides from olefinic substrates. nih.gov This highlights the potential of such catalysts to mediate halo-functionalization reactions, which could be adapted for the synthesis of the target molecule. A plausible, though hypothetical, approach could involve an organocatalyst facilitating the chlorination of (2-(difluoromethyl)phenyl)methanol or a related precursor.

Advanced Synthetic Techniques and Process Intensification for this compound

Recent advancements in chemical synthesis have paved the way for more sophisticated and sustainable methods for producing complex molecules. For the synthesis of this compound, these advanced techniques can offer significant advantages in terms of yield, purity, and environmental impact.

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the preparation of fine chemicals and pharmaceutical intermediates. wuxiapptec.com This technology involves the continuous pumping of reagents through a network of tubes or microreactors, where they mix and react under precisely controlled conditions. wuxiapptec.com The application of flow chemistry to the synthesis of this compound can be envisioned through a multi-step process, likely starting from 2-(difluoromethyl)toluene.

A plausible synthetic route would first involve the synthesis of 2-(difluoromethyl)toluene, which can be prepared from 2-methylbenzaldehyde using reagents like sulfur tetrafluoride or phenylsulfur trifluoride. orgsyn.org Subsequently, the chloromethylation of 2-(difluoromethyl)toluene would yield the target compound.

Continuous flow reactors offer several advantages for such a synthesis. For instance, a patented method for the continuous flow synthesis of the related compound, m-trifluoromethyl benzyl chloride, highlights the potential for high efficiency and safety. google.com In this process, an organic solution of the starting material and a chlorinating agent in an acidic solution are introduced into a continuous flow reactor. google.com This setup allows for rapid reaction times and high yields. google.com

Photochemical reactions, which can be involved in chloromethylation, are also well-suited for flow chemistry. A continuous photochlorination process in a tower reactor has been described for the preparation of benzyl chloride, where a thin film of the aromatic hydrocarbon reacts with chlorine gas under illumination. wipo.int This method leads to fewer side reactions and a high purity product, making it suitable for industrial production. wipo.int

The table below illustrates potential parameters for a continuous flow synthesis of this compound, based on analogous processes.

| Parameter | Condition | Rationale/Benefit |

|---|---|---|

| Reactors | Microreactors or Packed Bed Reactors | High surface-to-volume ratio for efficient heat and mass transfer. |

| Temperature | 30-100 °C | Precise temperature control to minimize side reactions. google.com |

| Pressure | 8 bar | To maintain reagents in the liquid phase and control gas evolution. mdpi.com |

| Residence Time | Minutes | Rapid reaction completion, leading to higher throughput. mdpi.com |

| Reagents | 2-(difluoromethyl)toluene, Paraformaldehyde, HCl | Common and effective reagents for chloromethylation. |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov These principles can be effectively applied to the synthesis of this compound.

Use of Greener Solvents: Traditional electrophilic aromatic substitution reactions often employ hazardous and volatile organic solvents. numberanalytics.com Green chemistry encourages the use of safer alternatives such as water, ionic liquids, or deep eutectic solvents. mgesjournals.comnih.gov For chloromethylation reactions, the use of aqueous media with phase transfer catalysts has been shown to be effective. researchgate.net Research has demonstrated that a recyclable, temperature-dependent phase-separation system composed of a dicationic ionic liquid and methylcyclohexane (B89554) in aqueous media can catalyze the chloromethylation of aromatic hydrocarbons with good to excellent yields. researchgate.net

Catalysis over Stoichiometric Reagents: The use of catalysts is a cornerstone of green chemistry as they are used in small amounts and can be recycled. epa.gov Friedel-Crafts reactions, a class of reactions that includes chloromethylation, traditionally use stoichiometric amounts of Lewis acids like AlCl₃, which generate significant waste. The development of solid acid catalysts, such as zeolites, offers a greener alternative. Zeolites can act as shape-selective catalysts, potentially favoring the formation of the desired ortho-isomer, and can be easily separated and reused. rsc.org

Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach. While the direct biocatalytic chloromethylation of 2-(difluoromethyl)toluene has not been reported, enzymes have been successfully employed in Friedel-Crafts type reactions. nih.govwhiterose.ac.ukresearchgate.netnih.gov Acyltransferases, for example, have been shown to catalyze the C-acylation of phenolic substrates in buffer solutions, avoiding the need for harsh reagents. nih.gov The development of a biocatalyst for the specific chloromethylation step in the synthesis of this compound would represent a significant advancement in green synthesis.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Prevention of Waste | Use of catalytic rather than stoichiometric reagents. | Reduced generation of inorganic salt waste. |

| Atom Economy | Designing the reaction to incorporate the maximum number of atoms from the reactants into the final product. | Minimization of byproducts. |

| Less Hazardous Chemical Syntheses | Replacing hazardous chloromethylating agents with safer alternatives. | Improved operator safety and reduced environmental impact. |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. mgesjournals.comresearchgate.net | Reduced VOC emissions and solvent-related waste. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. | Reduced reliance on petrochemicals. |

| Catalysis | Employing recyclable solid acid catalysts (e.g., zeolites) or biocatalysts. rsc.orgnih.gov | Increased efficiency and reduced waste. |

Reactivity and Mechanistic Investigations of 1 Chloromethyl 2 Difluoromethyl Benzene

Reactions at the Chloromethyl Moiety

The chloromethyl group, a benzylic halide, is the primary site of reactivity in 1-(chloromethyl)-2-(difluoromethyl)benzene. The proximity of the benzene (B151609) ring stabilizes the transition states and intermediates of both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (S_N1 and S_N_2)

This compound readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by a variety of nucleophiles. These reactions can proceed through either an S_N_1 or S_N_2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The benzylic position of the chloromethyl group can stabilize the formation of a carbocation intermediate, favoring the S_N_1 pathway, while also being accessible to backside attack by a nucleophile, allowing for an S_N_2 mechanism.

Amines: Reaction with ammonia (B1221849) or primary and secondary amines leads to the formation of the corresponding benzylamines. For instance, the reaction of benzyl (B1604629) chloride with ammonia is a known method for the synthesis of benzylamine. cutm.ac.inmdpi.comyoutube.com It is anticipated that this compound would react similarly to yield 2-(difluoromethyl)benzylamine (B2565221) and its derivatives.

Ethers: Ethers can be synthesized via the Williamson ether synthesis, where an alkoxide or phenoxide nucleophile displaces the chloride. This method is a general route for the preparation of benzyl ethers from benzyl halides. researchgate.net

| Nucleophile | Product | Reaction Type |

| Water / Hydroxide (B78521) | (2-(difluoromethyl)phenyl)methanol (B1428754) | S_N_1 / S_N_2 |

| Ammonia / Amines | 2-(difluoromethyl)benzylamine | S_N_2 |

| Alkoxides / Phenoxides | 2-(difluoromethyl)benzyl ether | S_N_2 |

This table presents the expected products based on the known reactivity of analogous benzyl halides.

The chloromethyl group can react with various carbon-based nucleophiles to form new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Cyanide: The reaction with cyanide ions, typically from sodium or potassium cyanide, yields (2-(difluoromethyl)phenyl)acetonitrile. This reaction is analogous to the synthesis of 2-(trifluoromethyl)phenylacetonitrile (B128601) from 2-(trifluoromethyl)benzyl bromide and potassium cyanide. nih.gov The resulting nitrile can be a valuable intermediate for the synthesis of other functional groups.

Grignard Reagents: While Grignard reagents can react with benzyl halides, the reaction can be complicated by side reactions such as Wurtz coupling, where two benzyl groups couple to form a bibenzyl derivative. quora.com The reaction of benzylmagnesium chloride with benzyl chloride, for example, produces bibenzyl. quora.com

Organocuprates (Gilman Reagents): Organocuprates are generally less reactive than Grignard reagents and can sometimes offer more controlled alkylation with fewer side reactions. However, specific data on the reaction of organocuprates with this compound is not available.

Friedel-Crafts Alkylation: As an alkylating agent, this compound can participate in Friedel-Crafts alkylation of aromatic compounds in the presence of a Lewis acid catalyst. umich.edunih.gov This reaction would lead to the formation of diarylmethane derivatives.

| Nucleophile | Reagent Example | Expected Product |

| Cyanide | KCN or NaCN | (2-(difluoromethyl)phenyl)acetonitrile |

| Grignard Reagent | RMgX | 1-alkyl-2-(difluoromethyl)benzene |

| Aromatic Ring | Benzene | (2-(difluoromethyl)phenyl)diphenylmethane |

This table outlines potential reactions with carbon-based nucleophiles, drawing parallels from similar benzyl halide reactions.

Elimination Reactions and Olefin Formation

Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2 mechanism) to form an olefin. wyzant.com This dehydrochlorination reaction would involve the abstraction of a proton from the benzene ring, which is not a typical elimination pathway. A more plausible, though still challenging, elimination would require the presence of a hydrogen on a carbon adjacent to the chloromethyl-bearing carbon. In this specific molecule, this is not the case. Therefore, simple elimination to form a styrene (B11656) derivative is not a primary reaction pathway.

Radical Reactions Involving the Chloromethyl Group

The benzylic C-H bonds are susceptible to free radical halogenation, typically initiated by UV light or a radical initiator. wikipedia.org In the case of this compound, further chlorination could potentially occur on the chloromethyl group to yield 1-(dichloromethyl)-2-(difluoromethyl)benzene and subsequently 1-(trichloromethyl)-2-(difluoromethyl)benzene. Photochemical reactions of chlorobenzene (B131634) derivatives in benzene can also lead to the formation of biphenyls. rsc.org

Transformations of the Difluoromethyl Group

The difluoromethyl group is significantly more stable and less reactive than the chloromethyl group. However, under forcing conditions, it can be transformed. The hydrolysis of a difluoromethyl group to a formyl group (an aldehyde) is a known transformation, though it typically requires strong acidic or basic conditions. For instance, the hydrolysis of trifluoromethyl groups to carboxylic acids can be achieved using strong acids like sulfuric acid. nih.govrsc.org It is conceivable that under similar harsh conditions, the difluoromethyl group could be hydrolyzed to a carboxylic acid, or under milder, controlled conditions, to an aldehyde. The conversion of a difluoromethylarene to the corresponding benzaldehyde (B42025) has been achieved through various methods, including deoxyfluorination of aldehydes.

Reactions Affecting the C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the difluoromethyl group generally robust and resistant to cleavage. Functionalization of a C-F bond in a difluoromethylarene is a challenging transformation that typically requires specialized reagents and conditions, such as photoredox catalysis or the use of strong reducing agents. Research in this area has more commonly focused on the activation of trifluoromethyl (CF₃) groups, which are rendered more susceptible to single-electron transfer reduction due to the cumulative electron-withdrawing effect of the three fluorine atoms. ccspublishing.org.cnnih.gov

For a difluoromethyl group (-CF₂H), selective cleavage of a C-F bond to yield a monofluoromethyl moiety is even more difficult due to the high bond dissociation energy. Such reactions are not common and would likely proceed via radical intermediates under harsh conditions. There is no specific literature detailing the direct functionalization of the C-F bonds in this compound.

Interconversions to Other Fluorinated Moieties

The difluoromethyl group is generally considered a stable functional group. Its conversion into other fluorinated moieties, such as a trifluoromethyl (-CF₃) or monofluoromethyl (-CH₂F) group, is not a straightforward process and typically requires multi-step synthetic sequences rather than a direct interconversion. For instance, conversion to a trifluoromethyl group would necessitate the replacement of a C-H bond with a C-F bond, a reaction that is synthetically challenging. Conversely, reduction to a monofluoromethyl group is also a difficult transformation. Hydrolysis of the difluoromethyl group to a formyl (-CHO) or carboxylic acid (-COOH) group can occur under certain oxidative conditions but often requires forcing conditions that might affect other parts of the molecule, particularly the reactive chloromethyl group. No specific methods for the interconversion of the difluoromethyl group in this compound have been reported.

Role of the Difluoromethyl Group in Aromatic Reactivity

The difluoromethyl group exerts a powerful influence on the reactivity of the benzene ring. Due to the high electronegativity of the two fluorine atoms, the -CF₂H group acts as a strong electron-withdrawing group primarily through a negative inductive effect (-I). This effect significantly reduces the electron density of the aromatic π-system. wikipedia.org

As a result, the difluoromethyl group is a strong deactivating group for electrophilic aromatic substitution (EAS) reactions, making the benzene ring much less nucleophilic and therefore less reactive towards electrophiles than benzene itself. libretexts.org This deactivation is a key factor in determining the conditions required for any substitution reactions on the aromatic ring. Furthermore, the -CF₂H group is known to increase the lipophilicity of molecules, a property often exploited in medicinal chemistry to improve pharmacokinetic profiles. rsc.org

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

Directing Effects of the Chloromethyl and Difluoromethyl Substituents

When this compound undergoes electrophilic aromatic substitution, the position of the incoming electrophile is determined by the combined directing effects of the two existing substituents. These effects are in conflict, making the prediction of the major product complex.

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the electronegative chlorine atom. However, like other alkyl groups, it is considered an ortho-, para-director. This is because the carbocation intermediates (sigma complexes) formed during ortho and para attack are stabilized by hyperconjugation, although this effect is diminished by the electron-withdrawing nature of the chlorine.

Difluoromethyl Group (-CF₂H): This is a strongly deactivating group due to its powerful electron-withdrawing inductive effect. It acts as a meta-director. wikipedia.org This is because the intermediates for ortho and para attack are significantly destabilized by placing the positive charge of the sigma complex adjacent to the already electron-deficient carbon bearing the -CF₂H group. The meta-attack avoids this unfavorable electronic situation. libretexts.org

| Substituent | Electronic Effect | Reactivity Effect | Directing Position |

|---|---|---|---|

| -CH₂Cl | -I (Weak) | Weakly Deactivating | ortho, para |

| -CF₂H | -I (Strong) | Strongly Deactivating | meta |

Regioselectivity and Electronic Influences

In disubstituted benzenes with conflicting directing groups, the more powerful activating group generally controls the position of substitution. In this case, both groups are deactivating. The rule of thumb is that the directing effect of the more strongly deactivating group will dominate. Therefore, the powerful meta-directing influence of the difluoromethyl group is expected to be the controlling factor.

The positions meta to the -CF₂H group are C-3 and C-5. The positions ortho and para to the -CH₂Cl group are C-3 and C-6, and C-4, respectively.

Position C-3: meta to -CF₂H and ortho to -CH₂Cl.

Position C-4: para to -CH₂Cl but ortho to -CF₂H (highly disfavored).

Position C-5: meta to -CF₂H.

Position C-6: ortho to -CH₂Cl but ortho to -CF₂H (highly disfavored).

Given that the -CF₂H group is strongly deactivating, attack at the positions ortho to it (C-4 and C-6) is highly unlikely. The reaction will be directed to the positions meta to the -CF₂H group, which are C-3 and C-5. Of these, position C-5 is sterically less hindered than position C-3, which is flanked by the two substituents. Therefore, electrophilic attack is most likely to occur at the C-5 position . While no specific experimental data for the nitration of this compound is available, a predicted outcome based on these principles is shown below. nih.govresearchgate.net

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(Chloromethyl)-2-(difluoromethyl)-5-nitrobenzene | 1-(Chloromethyl)-2-(difluoromethyl)-3-nitrobenzene |

Cross-Coupling Reactions Involving this compound

The chloromethyl group makes this molecule a reactive substrate for various cross-coupling reactions. The benzylic carbon-chlorine bond is significantly more susceptible to oxidative addition by transition metal catalysts (like palladium or nickel) than an aryl C-H or C-F bond. rsc.orgacs.org Therefore, this compound would be expected to participate readily in reactions such as Suzuki, Heck, and Sonogashira couplings at the benzylic position.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the benzylic chloride with an organoboron reagent (e.g., an arylboronic acid) to form a new carbon-carbon bond. This would yield a diarylmethane derivative. rsc.orgnih.govrsc.org

Heck Reaction: In a Heck-type reaction, the benzylic chloride could couple with an alkene, catalyzed by a palladium or nickel complex. Nickel catalysis has been shown to be particularly effective for the coupling of benzyl chlorides with simple olefins at room temperature. organic-chemistry.orgmit.edunih.gov

Sonogashira Coupling: This reaction would couple the benzylic chloride with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This would result in the formation of a substituted alkyne. researchgate.netwikipedia.org

The following tables provide representative conditions for these cross-coupling reactions, illustrating how this compound could hypothetically be used as a substrate.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | PdCl₂(dppf) or Pd(OAc)₂/SPhos | Cs₂CO₃ or K₂CO₃ | Dioxane/H₂O or CPME/H₂O |

| Heck | Alkene (e.g., Styrene) | Ni(cod)₂ / PCy₂Ph | - (Lewis Acid Additive like Et₃SiOTf may be used) | Toluene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Dipea | THF or DMF |

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of this compound in these reactions would primarily involve the activation of the C(sp³)-Cl bond of the chloromethyl group.

Suzuki-Miyaura Coupling: This reaction typically couples an organohalide with an organoboron compound. For this compound, the reaction would involve the coupling of the benzyl chloride moiety with a boronic acid or ester. The difluoromethyl group, being electron-withdrawing, is expected to influence the oxidative addition of the benzyl chloride to the palladium(0) catalyst, a key step in the catalytic cycle. libretexts.org Generally, electron-withdrawing groups can affect the reaction rates and yields in Suzuki-Miyaura couplings of benzyl halides. nih.gov While specific conditions for this substrate are not documented, typical catalysts for Suzuki couplings of benzyl chlorides include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. rsc.orgrsc.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While aryl and vinyl halides are more common substrates, the use of benzyl chlorides has also been reported. mdpi.com In a hypothetical Heck reaction, this compound would couple with an alkene to form a substituted styrene derivative. The electron-withdrawing nature of the difluoromethyl group might impact the migratory insertion and β-hydride elimination steps of the mechanism.

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The use of benzyl chlorides in Sonogashira couplings is also known, providing access to propargylbenzene derivatives. organic-chemistry.org For this compound, the reaction would yield a 1-(prop-2-yn-1-yl)-2-(difluoromethyl)benzene derivative. The choice of palladium catalyst, copper co-catalyst, and base would be crucial for a successful transformation. libretexts.org

A hypothetical comparison of reaction conditions for these couplings is presented in the table below, based on general knowledge of benzyl chloride reactivity.

| Coupling Reaction | Typical Catalyst | Typical Base | Typical Solvent | Potential Product with Phenylboronic Acid / Phenylacetylene / Styrene |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 2-(Difluoromethyl)-1,1'-biphenylmethane |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 1-(2-Phenylethenyl)-2-(difluoromethyl)benzene |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | 1-(3-Phenylprop-1-yn-1-yl)-2-(difluoromethyl)benzene |

Other Transition Metal-Mediated Coupling Processes

Beyond palladium, other transition metals like nickel are effective catalysts for cross-coupling reactions of benzyl chlorides. Nickel catalysts have been shown to couple benzyl chlorides with various partners, including organozinc reagents and aryl chlorides/fluorides. organic-chemistry.orgresearchgate.netorganic-chemistry.org Nickel catalysis can sometimes offer different reactivity and selectivity compared to palladium, particularly with challenging substrates. eventact.com For instance, nickel catalysts have been successfully employed in the Heck-type reactions of benzyl chlorides with simple olefins. nih.gov Given the presence of the fluoroalkyl group, nickel-catalyzed couplings could be a viable alternative for the functionalization of this compound. nih.gov

Pericyclic Reactions and Rearrangements Involving this compound

There is no specific information available in the scientific literature regarding pericyclic reactions or rearrangements involving this compound. Generally, pericyclic reactions of benzene derivatives require significant activation, such as in the case of benzyne (B1209423) intermediates, or photochemical conditions. The substituents on the benzene ring would be expected to influence the feasibility and outcome of such reactions.

Computational and Experimental Mechanistic Studies of Reaction Pathways

Specific computational or experimental mechanistic studies for reactions involving this compound are not found in the reviewed literature. However, mechanistic studies on related systems, such as the oxidative addition of benzyl halides to palladium complexes, provide a foundational understanding. acs.orgacs.org

For a palladium-catalyzed cross-coupling reaction, the key oxidative addition step would involve the breaking of the C-Cl bond and the formation of a benzyl-palladium(II) complex. Computational studies on similar systems could elucidate the structure and energy of the transition state for this process. The electron-withdrawing difluoromethyl group at the ortho position would likely influence the geometry and electronic properties of this transition state.

Applications of 1 Chloromethyl 2 Difluoromethyl Benzene As a Versatile Synthetic Building Block

Construction of Complex Fluorinated Aromatic Scaffolds

The dual functionality of 1-(Chloromethyl)-2-(difluoromethyl)benzene makes it an excellent precursor for building elaborate fluorinated polycyclic aromatic hydrocarbons (PAHs) and other complex aromatic systems. The chloromethyl group serves as a reactive handle for chain extension and cyclization reactions, while the difluoromethyl group imparts unique electronic properties and metabolic stability to the final scaffold.

The chloromethyl moiety can undergo facile Friedel-Crafts alkylation reactions with other aromatic rings in the presence of a Lewis acid catalyst, a standard method for forming carbon-carbon bonds and assembling polycyclic systems. researchgate.net Alternatively, it can be converted into a Grignard reagent or an organolithium species, which can then participate in cross-coupling reactions with aryl halides to forge biaryl or more extended conjugated systems.

Research into the synthesis of pinpoint-fluorinated PAHs has demonstrated methodologies where precursors containing 1,1-difluoroalkene moieties undergo palladium-catalyzed cyclization to form difluorinated phenacenes and other polycyclic structures. nii.ac.jp By leveraging the reactivity of its chloromethyl group, this compound can be elaborated into substrates suitable for these advanced cyclization strategies, ultimately incorporating the 2-(difluoromethyl)phenyl unit into larger, well-defined aromatic architectures.

| Reaction Type | Potential Product Scaffold | Key Feature |

| Friedel-Crafts Alkylation | Difluoromethylated PAHs (e.g., phenanthrenes) | C-C bond formation via electrophilic aromatic substitution. |

| Grignard Formation & Cross-Coupling | Difluoromethylated Biaryls/Terphenyls | Construction of extended π-systems. |

| Conversion to Alkene & Cyclization | Difluorinated Phenacenes and Picenes | Access to complex, pinpoint-fluorinated PAHs. |

Synthesis of Novel Heterocyclic Compounds Incorporating Fluoroalkyl Moieties

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The introduction of a difluoromethyl group into these scaffolds is a proven strategy for enhancing their biological activity and pharmacokinetic profiles. This compound provides a direct route for attaching the 2-(difluoromethyl)benzyl moiety to heterocyclic systems.

One straightforward application is the N-alkylation of nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, triazoles) or the O/S-alkylation of heterocyclic phenols and thiols. The benzylic chloride is highly susceptible to nucleophilic substitution by heteroatoms, providing a simple and efficient method for tethering the fluorinated aromatic ring to a pre-existing heterocyclic core. This approach has been demonstrated in the synthesis of potential anticancer agents where (chloromethyl)benzene was used to alkylate a dithioester derivative. acs.org

Furthermore, the compound can be a precursor for more complex constructions involving intramolecular cyclizations. Visible light-mediated radical reactions have been developed to synthesize a variety of CHF2-containing heterocycles, including lactones, tetrahydrofurans, and pyrrolidines. nih.gov The process often involves an intramolecular cyclization of a difluoromethyl radical onto a tethered alkene or other radical acceptor. The chloromethyl group of this compound can be readily transformed into functional groups (e.g., alcohols, alkenes) that can act as the tether and radical acceptor, enabling the synthesis of novel fused or spirocyclic heterocyclic systems containing the difluoromethyl-benzene core.

| Heterocycle Synthesis Strategy | Intermediate from Starting Material | Resulting Heterocyclic System |

| Heteroatom Alkylation | This compound (direct use) | N/O/S-[2-(Difluoromethyl)benzyl] heterocycles |

| Radical Cyclization | 1-(Allyl)-2-(difluoromethyl)benzene | Difluoromethylated dihydrofurans, pyrrolidines |

| Intramolecular Condensation | 2-(Difluoromethyl)benzylamine (B2565221) | Fused nitrogen-containing heterocycles |

Precursor for Advanced Organic Materials Synthesis

The unique properties conferred by fluorine make fluoropolymers highly sought-after materials for advanced applications, including electronics, aerospace, and protective coatings. These materials are prized for their high thermal stability, chemical inertness, and low dielectric constants. This compound is a valuable precursor for monomers used in the synthesis of such high-performance fluoropolymers.

A prominent example is the synthesis of parylene AF4 (octafluoro[2.2]paracyclophane), a monomer used to produce high-performance dielectric films via chemical vapor deposition. The industrial synthesis of AF4 often starts from p-xylene, which is converted to p-bis(chlorodifluoromethyl)benzene. This key intermediate then undergoes a zinc-mediated reductive coupling to form the paracyclophane ring system. researchgate.net By analogy, this compound represents a building block for creating asymmetric or functionalized paracyclophane monomers, which could be used to tune the properties of the resulting polymer films.

The general strategy involves using the reactive chloromethyl group to link two difluoromethyl-bearing benzene (B151609) rings, either directly or through a bridging unit. The resulting molecule can then serve as a monomer for polymerization. The presence of the difluoromethyl group in the polymer backbone enhances lipophilicity and thermal stability while influencing the material's electronic and surface properties.

Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex, drug-like molecules in a single, efficient step by combining three or more reactants. While this compound may not act as a direct component in most classical MCRs, it is an excellent precursor to key reactants, enabling the seamless integration of the 2-(difluoromethyl)benzyl scaffold into complex products.

The Ugi four-component reaction, for instance, combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a bis-amide product. nih.govnih.gov The chloromethyl group of the title compound can be easily converted to a primary amine (e.g., via the Gabriel synthesis or reaction with sodium azide (B81097) followed by reduction), yielding 2-(difluoromethyl)benzylamine. This amine can then serve as the amine component in an Ugi reaction, incorporating the fluorinated moiety into a complex peptide-like scaffold in one pot.

Similarly, hydrolysis of the benzylic chloride affords 2-(difluoromethyl)benzyl alcohol. wikipedia.org This alcohol could potentially be used in MCRs that are directed by an ortho-benzyl alcohol group, leading to the formation of complex N-fused heterocycles like pyrroloquinolinediones. researchgate.net By serving as a readily available precursor to essential MCR components, this compound provides a strategic entry point for diversity-oriented synthesis.

| MCR Type | Derived Component | Potential Product Class |

| Ugi-4CR | 2-(Difluoromethyl)benzylamine | α-Acylamino carboxamides |

| Passerini Reaction | 2-(Difluoromethyl)benzaldehyde (B1395626) | α-Acyloxy carboxamides |

| Directed Cascade Reaction | 2-(Difluoromethyl)benzyl alcohol | Pyrroloquinolinediones |

Chiral Auxiliary Development and Asymmetric Synthesis Leveraging its Structure

While this compound is itself achiral, its structure provides a unique platform for the development of novel chiral auxiliaries and for use as a substrate in asymmetric transformations. A chiral auxiliary is a stereogenic group temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

The development of chiral auxiliaries often relies on sterically demanding groups to shield one face of a reactive intermediate. The ortho-difluoromethylbenzyl group is a promising candidate for this role due to its steric bulk and unique electronic properties. The starting compound could be converted into a chiral amine, such as a substituted 1-phenylethylamine (B125046) derivative, which is a common scaffold for chiral auxiliaries. google.com In such a system, the ortho-difluoromethyl group would be positioned to create a highly biased chiral environment, potentially leading to high levels of diastereoselectivity in reactions such as enolate alkylations or asymmetric aldol (B89426) additions.

Furthermore, the compound's derivatives can be valuable substrates in catalytic asymmetric synthesis. For example, copper-catalyzed asymmetric difluorobenzylation of aldimine esters has been shown to produce chiral α-quaternary difluorinated amino acids with high enantioselectivity. rhhz.net The electronic nature and steric profile of the ortho-difluoromethyl group can significantly influence the transition state of metal-catalyzed reactions, enabling stereocontrol that might be difficult to achieve with other substitution patterns. The development of stereoselective methods for reactions involving this scaffold is an active area of research, with potential applications in the synthesis of enantiomerically pure fluorinated pharmaceuticals. nih.gov

Advanced Spectroscopic and Computational Characterization Methodologies for 1 Chloromethyl 2 Difluoromethyl Benzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For 1-(chloromethyl)-2-(difluoromethyl)benzene, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its molecular framework and the electronic environment of its constituent atoms.

While one-dimensional ¹H NMR provides initial insights, two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals, especially in a substituted aromatic system.

¹H NMR Spectroscopy: The proton NMR spectrum provides foundational data for more complex analyses. A reported ¹H NMR spectrum for this compound in CDCl₃ shows distinct signals corresponding to the aromatic protons, the difluoromethyl proton, and the chloromethyl protons. nih.govThe difluoromethyl proton (CHF₂) appears as a characteristic triplet due to coupling with the two fluorine atoms. nih.govThe chloromethyl protons (CH₂Cl) typically appear as a singlet, while the aromatic protons exhibit a complex multiplet pattern due to their mutual coupling and potential coupling to the fluorine atoms. nih.gov

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling relationships between protons. For this molecule, it would primarily show correlations among the four adjacent aromatic protons, helping to trace the connectivity around the benzene (B151609) ring. For instance, the proton at position 3 would show a correlation to the proton at position 4, which in turn would correlate with the proton at position 5, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the singlet from the CH₂Cl group to its corresponding carbon atom and the aromatic proton signals to their respective carbons. The proton of the CHF₂ group would also show a clear correlation to its carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for mapping long-range (2-3 bond) H-C correlations, which helps in assembling the molecular puzzle. Key expected correlations would include:

The protons of the CH₂Cl group showing a correlation to the aromatic carbon C1 and C2.

The proton of the CHF₂ group showing correlations to the aromatic carbon C2, C1, and C3.

Aromatic protons showing correlations to neighboring and geminal carbons, confirming the substitution pattern.

The following table summarizes the reported ¹H NMR data and the predicted ¹³C NMR chemical shifts and 2D NMR correlations.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

| CH₂Cl | 4.88 (s, 2H) nih.gov | ~40-45 | C1, C2, C6 |

| CHF₂ | 6.79 (t, J = 54.8 Hz, 1H) nih.gov | ~115 (t, ¹JCF ≈ 240 Hz) | C1, C2, C3 |

| Aromatic H | 7.41-7.47 (m, 2H) nih.gov | ~125-135 | Other aromatic C's, C1, C2 |

| Aromatic H | 7.55-7.61 (m, 2H) nih.gov | ~125-135 | Other aromatic C's, C1, C2 |

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

For this compound, the ¹⁹F NMR spectrum would provide direct information about the difluoromethyl group. The chemical shift of the fluorine atoms in an Ar-CHF₂ group typically appears in a specific region of the spectrum. The signal for the two equivalent fluorine atoms would be split into a doublet by the geminal proton (²JFH), and this doublet would be further split into smaller multiplets due to coupling with the aromatic protons, particularly the ortho proton H3 (³JFH). The magnitude of these coupling constants provides valuable structural information.

| Parameter | Predicted Value/Pattern | Information Gained |

| ¹⁹F Chemical Shift | -110 to -120 ppm (relative to CFCl₃) | Electronic environment of the CHF₂ group |

| ¹H-¹⁹F Coupling (²JFH) | 50-60 Hz | Confirms the CHF₂ moiety |

| ¹H-¹⁹F Coupling (³JFH) | 5-10 Hz | Proximity to ortho aromatic proton |

| Signal Multiplicity | Doublet of multiplets | Confirms coupling to geminal and aromatic protons |

Dynamic NMR (DNMR) is a powerful method for studying the kinetics of conformational changes in molecules that occur on the NMR timescale. In this compound, restricted rotation around the single bonds connecting the chloromethyl and difluoromethyl groups to the benzene ring could potentially be studied.

At sufficiently low temperatures, the rotation around the Ar-CH₂Cl and Ar-CHF₂ bonds might become slow enough to be observed on the NMR timescale. This would lead to the splitting of signals for atoms that are equivalent at room temperature. For example, the two protons of the CH₂Cl group, which appear as a singlet at room temperature, could become diastereotopic and appear as a pair of doublets if the rotation is frozen. Similarly, the two fluorine atoms of the CHF₂ group could become inequivalent. By analyzing the changes in the NMR line shape over a range of temperatures, it is possible to calculate the energy barrier to rotation (ΔG‡), providing insight into the conformational flexibility of the molecule. Such studies are often complemented by computational chemistry to model the different conformations and their relative energies.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.orgThe resulting spectra provide a characteristic fingerprint of the molecule and are particularly useful for identifying functional groups.

For this compound, the following characteristic vibrational frequencies would be expected:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (CH₂Cl) | 2960-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-F Stretch (CHF₂) | 1100-1000 | Strong in IR |

| C-Cl Stretch (CH₂Cl) | 800-600 | Strong in IR |

| C-H Bend (CHF₂) | ~1350 | IR |

| Aromatic C-H Out-of-plane Bend | 900-675 | Strong in IR |

The presence of strong absorption bands in the 1100-1000 cm⁻¹ region would be a clear indicator of the C-F bonds, while a band in the 800-600 cm⁻¹ range would confirm the C-Cl linkage. The aromatic C=C stretching bands and the C-H stretching vibrations above 3000 cm⁻¹ would confirm the presence of the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₇ClF₂), the exact mass can be calculated and compared with the experimental value to confirm its composition.

In addition to the molecular ion, mass spectrometry also provides information about the molecule's fragmentation pattern, which can help to confirm the structure. Common ionization techniques like Electron Ionization (EI) would likely induce the following fragmentation pathways:

Benzylic Cleavage: The most common fragmentation for benzyl (B1604629) halides is the loss of the halogen atom to form a stable benzyl cation. chegg.comchemicalbook.comIn this case, loss of the chlorine atom would result in the formation of the 2-(difluoromethyl)benzyl cation. This is often the base peak in the spectrum.

Loss of the Difluoromethyl Group: Cleavage of the C-C bond between the ring and the difluoromethyl group can occur.

Loss of Fluorine: Fragmentation of organofluorine compounds can be complex, sometimes involving fluorine migration. nih.govLoss of a fluorine atom from the molecular ion or subsequent fragment ions is possible.

| Ion | Predicted m/z | Description |

| [M]⁺ | 176.02 | Molecular Ion |

| [M-Cl]⁺ | 141.04 | Base Peak (loss of Cl) |

| [M-CHF₂]⁺ | 125.02 | Loss of difluoromethyl group |

| [C₇H₆]⁺ | 90.05 | Tropylium ion rearrangement after loss of Cl and HF |

The isotopic pattern of the molecular ion peak would also be characteristic, showing a significant M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of one chlorine atom.

X-ray Crystallography Methodologies for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's conformation in the crystal lattice.

The applicability of this technique to this compound depends on its physical state. Since it has been reported as an oil, single-crystal X-ray diffraction is not directly applicable. nih.govHowever, if a suitable crystalline derivative could be prepared, or if the compound itself could be induced to crystallize at low temperatures, this method could be employed.

The process would involve:

Crystal Growth: Growing a single crystal of sufficient quality, which can be challenging for oils.

Data Collection: Mounting the crystal on a diffractometer and irradiating it with X-rays to collect a diffraction pattern.

Structure Solution and Refinement: Using computational methods to solve the phase problem, determine the electron density map, and refine the atomic positions to generate a final, detailed 3D model of the molecule.

If a crystal structure were obtained, it would provide invaluable data to validate the conformational preferences suggested by dynamic NMR studies and computational modeling.

Computational Chemistry Approaches to Structural and Reactivity Prediction

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into the molecular structure, properties, and reactivity of compounds such as this compound. These theoretical methods allow for the detailed examination of molecular systems, complementing experimental data and guiding further research. By employing a range of computational techniques, from Density Functional Theory to molecular dynamics, a comprehensive understanding of this specific benzene derivative can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy and computational cost effectively for the study of medium-sized organic molecules like this compound. DFT methods are used to determine the optimized molecular geometry and to probe the electronic properties of the molecule.

The initial step in a DFT study involves the optimization of the molecule's ground-state geometry. This process seeks the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP, often paired with a basis set like 6-311++G(d,p), are commonly employed for such calculations on halogenated benzene derivatives, as they provide a reliable description of both molecular structure and vibrational frequencies. researchgate.net

Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the chemical reactivity of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For aromatic compounds, these orbitals also provide insight into the molecule's behavior in charge-transfer interactions. researchgate.net The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT calculation on this compound.

Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Cl | 1.785 |

| C-CF₂H | 1.510 |

| C-F | 1.350 |

| C-H (difluoromethyl) | 1.090 |

| Aromatic C-C (avg.) | 1.395 |

| **Bond Angles (°) ** | |

| C-C-Cl | 112.5 |

| C-C-CF₂H | 121.0 |

| F-C-F | 108.5 |

| Electronic Properties | |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -0.95 |

| HOMO-LUMO Gap (eV) | 5.90 |

| Dipole Moment (Debye) | 2.45 |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are particularly powerful for predicting spectroscopic parameters, providing a theoretical counterpart to experimental measurements.

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to predict various spectroscopic properties. For instance, vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical spectra are invaluable for the interpretation of experimental data, allowing for the assignment of specific vibrational modes to the observed spectral bands. The calculated frequencies for the C-Cl stretching, C-F stretching, and the various benzene ring vibrations would provide a detailed vibrational signature of the molecule. researchgate.netbrehm-research.de

Furthermore, ab initio methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), the theoretical NMR spectrum can be generated. This allows for a direct comparison with experimental NMR data, aiding in the structural elucidation and confirmation of the compound.

The following table provides an example of predicted spectroscopic data that could be generated for this compound.

Table 2: Predicted Spectroscopic Parameters for this compound from Ab Initio Calculations

| Spectroscopic Parameter | Predicted Value |

| Key IR Frequencies (cm⁻¹) | |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (chloromethyl) | 2960, 2870 |

| C-F stretch | 1150, 1120 |

| C-Cl stretch | 750 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C-Cl | 45.5 |

| C-CF₂H | 125.0 (quartet) |

| Aromatic Carbons | 128.0 - 135.0 |

| ¹⁹F NMR Chemical Shift (ppm) | |

| -CF₂H | -110.0 (doublet) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics methods are excellent for understanding the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions.

MD simulations are also instrumental in studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can investigate how these molecules interact with each other in the condensed phase. This can reveal information about packing effects, aggregation tendencies, and the nature of the intermolecular forces at play, such as van der Waals forces and dipole-dipole interactions.

Quantitative Structure-Activity Relationships (QSAR) Modeling of Related Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.gov While a QSAR model cannot be built for a single compound, this compound can be included in a dataset of structurally related analogues to develop such a model.

For a series of substituted chloromethyl and difluoromethyl benzene derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each analogue. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov

Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity (e.g., toxicity, binding affinity to a receptor). nih.govresearchgate.net Such a model can then be used to predict the activity of new, untested analogues and to understand the key molecular features that govern the activity of this class of compounds.

Future Research Directions and Emerging Opportunities for 1 Chloromethyl 2 Difluoromethyl Benzene

Exploration of Novel Catalytic Transformations

The presence of a benzylic chloride functionality in 1-(chloromethyl)-2-(difluoromethyl)benzene makes it a prime candidate for a variety of catalytic cross-coupling reactions. Future research is anticipated to focus on leveraging this reactivity for the construction of complex molecular architectures.

Key areas for exploration include:

Palladium-Catalyzed Couplings: The development of palladium-catalyzed reactions involving this compound could provide access to a wide range of derivatives. For instance, coupling with boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling) would enable the introduction of diverse substituents at the benzylic position.

Nickel-Catalyzed Cross-Coupling Reactions: Nickel catalysis offers a cost-effective and often complementary alternative to palladium. Investigating nickel-catalyzed cross-coupling reactions could lead to the synthesis of diaryl- and benzyl-fluoroalkanes, which are valuable motifs in medicinal chemistry. eventact.com

Iron-Catalyzed Reactions: Given the growing interest in sustainable and earth-abundant metal catalysis, exploring iron-catalyzed cross-electrophile couplings with this compound and various organosulfur or organoboron reagents could provide environmentally benign pathways to novel compounds. nih.govacs.org

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could unlock new reaction pathways. For example, the generation of a benzylic radical from the C-Cl bond could facilitate couplings with a broad range of radical precursors, offering a mild and efficient method for C-C and C-heteroatom bond formation.

A summary of potential catalytic transformations is presented in the table below.

| Catalyst System | Coupling Partner | Potential Product Class |

| Palladium | Boronic Acids | Diaryl(difluoromethyl)methanes |

| Nickel | Organozinc Reagents | Aryl(difluoromethyl)ethylbenzenes |

| Iron | Disulfides | Benzyl(difluoromethyl)thioethers |

| Photoredox | Alkenes | Functionalized (difluoromethyl)phenylpropanes |

Development of Sustainable Synthetic Routes

Future research will likely prioritize the development of green and sustainable methods for the synthesis of this compound itself, as well as its derivatives.

Promising research directions include:

Visible-Light-Mediated Chlorination: Moving away from harsh chlorinating agents, visible-light-promoted chlorination of 2-(difluoromethyl)toluene using mild and readily available chlorine sources would be a more sustainable approach. mdpi.com

Continuous Flow Difluoromethylation: The application of continuous flow technologies for the difluoromethylation of appropriate precursors could offer enhanced safety, scalability, and efficiency compared to batch processes. rsc.org

Organocatalysis: The use of metal-free organocatalysts for both the synthesis of the parent compound and its subsequent functionalization represents a key area for advancing green chemistry principles. researchgate.net

Atom-Economical Approaches: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product will be a critical aspect of sustainable synthesis.

Integration into Automated Synthesis Platforms

The well-defined reactivity of the chloromethyl group makes this compound an ideal building block for integration into automated synthesis platforms. This would enable the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and materials science.